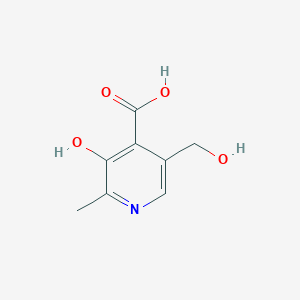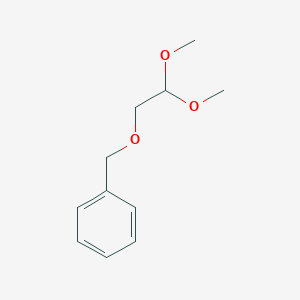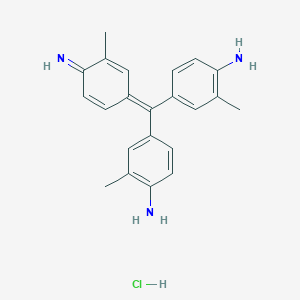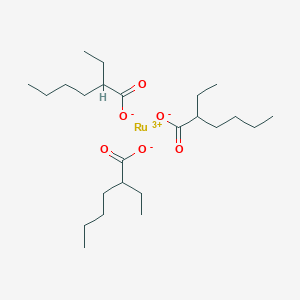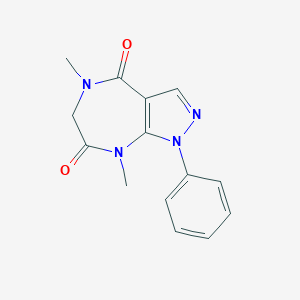
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, also known as PDD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. PDD is a diazepine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it of interest to researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and seizure activity, and its modulation by 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione may be responsible for the compound's anxiolytic and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
In addition to its effects on the GABA-A receptor, 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of the activity of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of the enzyme monoamine oxidase. 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in conditions associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its relatively low toxicity compared to other diazepine derivatives. This makes it a safer compound to work with, particularly in studies involving animal models. However, one limitation of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One area of interest is the development of new drugs based on the structure of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, with the aim of improving its therapeutic potential and reducing any potential side effects. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and adenosine systems. Additionally, there is potential for 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione to be investigated as a treatment for other conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been achieved through a variety of methods, including the condensation of 1,2,4-triazole-3-thione with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride. Other methods have involved the use of cyclization reactions and the condensation of hydrazine derivatives with cyclic ketones.
Applications De Recherche Scientifique
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been investigated for its potential therapeutic applications in a range of conditions, including anxiety, depression, and epilepsy. Studies have shown that 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione exhibits anxiolytic and anticonvulsant effects in animal models, with some researchers suggesting that it may be a promising candidate for the development of new anti-anxiety and anticonvulsant drugs.
Propriétés
Numéro CAS |
126568-00-1 |
|---|---|
Nom du produit |
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
5,8-dimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-9-12(19)17(2)13-11(14(16)20)8-15-18(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Clé InChI |
FVIAXXYCNHWPPB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
SMILES canonique |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
Autres numéros CAS |
126568-00-1 |
Synonymes |
1-PDHPDD 1-phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



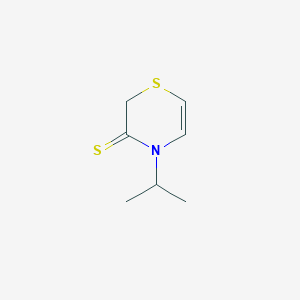
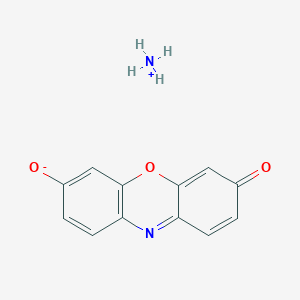
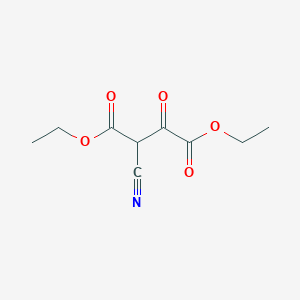
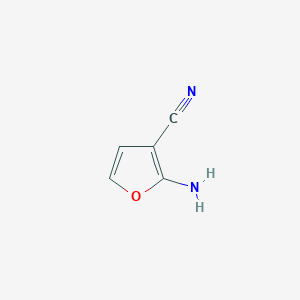
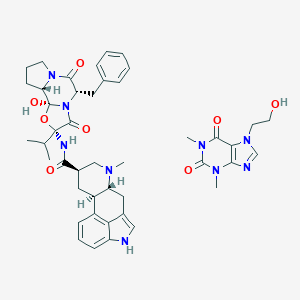
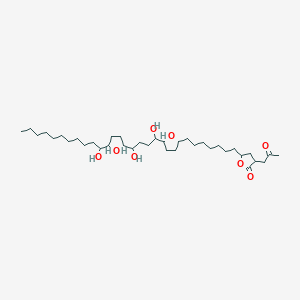
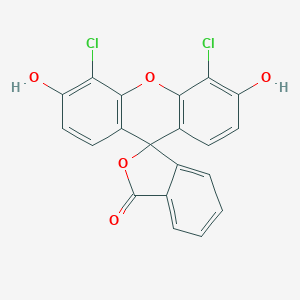
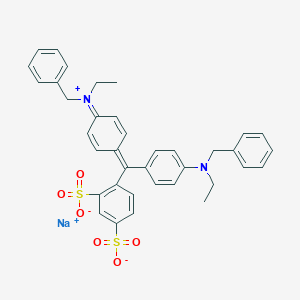
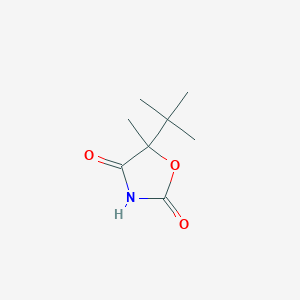
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
